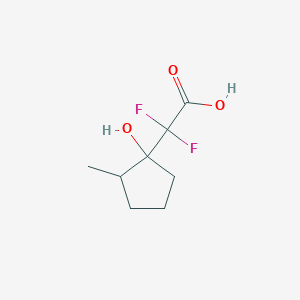

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid

説明

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is a fluorinated carboxylic acid featuring a cyclopentyl ring substituted with a hydroxyl group at position 1 and a methyl group at position 2. The two fluorine atoms on the adjacent carbon enhance its electronegativity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

特性

分子式 |

C8H12F2O3 |

|---|---|

分子量 |

194.18 g/mol |

IUPAC名 |

2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid |

InChI |

InChI=1S/C8H12F2O3/c1-5-3-2-4-7(5,13)8(9,10)6(11)12/h5,13H,2-4H2,1H3,(H,11,12) |

InChIキー |

STNJCBGNZUISQM-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC1(C(C(=O)O)(F)F)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid typically involves the introduction of fluorine atoms into the cyclopentyl ring. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products:

Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-2-methylcyclopentyl)acetic acid.

Reduction: Formation of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)methanol.

Substitution: Formation of 2,2-Dichloro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid.

科学的研究の応用

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: The compound can be used in the development of new materials with enhanced chemical resistance or specific electronic properties.

作用機序

The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The cyclopentyl-hydroxy-methyl group in the target compound may enhance hydrogen bonding and solubility compared to aromatic substituents (e.g., 3-formylphenoxy in ). Fluorine positioning: Fluorine atoms in the 2,2-difluoroacetic acid moiety increase electronegativity and resistance to enzymatic degradation across all analogs .

Palladium-catalyzed reactions enable efficient synthesis of difluoromethylene-containing analogs, a possible route for the target compound’s production .

Research Findings and Data

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in the target compound enhances polarity compared to non-hydroxylated analogs (e.g., oxan-4-yl derivative in ).

- Stability : Fluorine atoms confer thermal and chemical stability, critical for industrial PFAS like C6O4 .

Industrial and Pharmaceutical Relevance

生物活性

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is a fluorinated organic compound notable for its potential pharmacological properties. Its unique structure, featuring a cyclopentane ring with hydroxy and difluorinated substituents, suggests various biological activities that warrant detailed exploration.

- Molecular Formula : C8H14F2O3

- Molar Mass : 194.18 g/mol

- IUPAC Name : 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid

The presence of the difluorinated group enhances the compound's electrophilicity, making it more reactive in biological systems, while the hydroxy group allows for potential interactions with various biological targets.

The biological activity of 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is hypothesized to involve:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors.

- Electrophilic Interactions : The fluorine atoms increase the compound's reactivity towards nucleophiles.

- Acidic Properties : The carboxylic acid moiety can participate in acid-base reactions, influencing metabolic pathways.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. Preliminary studies on 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid suggest it may interact with G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

Case Studies

- Anti-inflammatory Effects : In vitro studies demonstrated that related fluorinated compounds can inhibit pro-inflammatory cytokines, suggesting a potential role for this compound in managing inflammatory conditions.

- Analgesic Activity : Animal models have shown that structurally similar compounds can reduce pain responses, indicating that further investigation into this compound's analgesic properties is warranted.

Comparative Analysis

A comparative analysis of similar compounds reveals the unique aspects of 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-3-methylcyclopentanecarboxylic acid | Lacks fluorine substitution | Less reactive compared to its difluorinated analog |

| 2,2-Difluoroacetic acid | Contains two fluorine atoms but lacks cyclopentane | More acidic; used in various organic syntheses |

| 3-Methylcyclopentanecarboxylic acid | Similar cyclopentane structure | No fluorination; different biological activity profile |

The unique combination of a cyclopentane structure and dual fluorination may enhance both reactivity and biological activity compared to these similar compounds.

Synthesis and Preparation

The synthesis of 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid typically involves:

- Formation of Cyclopentane Derivative : Starting from cyclopentane derivatives through hydroxylation and methylation.

- Carboxylation Reaction : Introducing the acetic acid moiety under controlled conditions.

These synthetic routes allow for high yields and purity essential for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。